

# "Anticancer agent 110" CAS number 887349-03-3 properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Anticancer agent 110

Cat. No.: B2750918

Get Quote

# Technical Guide: Anticancer Agent 110 (CAS 887349-03-3)

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Anticancer agent 110, identified by the CAS number 887349-03-3, is a synthetic small molecule with demonstrated cytotoxic properties against cancer cells. Its chemical name is 4-(4-fluorophenyl)-5-(4-methyl-1H-imidazol-1-yl)-N-(thiazol-2-yl)pyrimidin-2-amine. This document provides a comprehensive overview of its known properties, proposed mechanisms of action, and detailed experimental protocols for its evaluation.

## **Physicochemical Properties**

A summary of the key physicochemical properties of **Anticancer Agent 110** is presented in Table 1. This data is essential for its handling, formulation, and experimental use.

Table 1: Physicochemical Properties of Anticancer Agent 110



| Property          | Value                                                                              |  |
|-------------------|------------------------------------------------------------------------------------|--|
| CAS Number        | 887349-03-3                                                                        |  |
| Molecular Formula | C18H13FN6OS                                                                        |  |
| Molecular Weight  | 380.4 g/mol                                                                        |  |
| Appearance        | Not specified in available literature                                              |  |
| Solubility        | Not specified in available literature; likely soluble in DMSO for in vitro studies |  |
| Storage           | Store at -20°C for long-term stability                                             |  |

# **Biological Activity and Mechanism of Action**

**Anticancer Agent 110** exhibits its therapeutic potential primarily through the induction of DNA damage and subsequent activation of apoptotic pathways in cancer cells. It has shown particular efficacy in hematological malignancies, such as chronic granulocytic leukemia (CGL).

#### Cytotoxicity

In vitro studies have demonstrated the dose-dependent cytotoxic effects of **Anticancer Agent 110**. A key reported finding is its half-maximal inhibitory concentration (IC<sub>50</sub>) of 2.5  $\mu$ M in CGL-derived cell lines.

Table 2: In Vitro Cytotoxicity of Anticancer Agent 110

| Cell Line              | Cancer Type                      | IC <sub>50</sub> (μΜ) |
|------------------------|----------------------------------|-----------------------|
| CGL-derived cell lines | Chronic Granulocytic<br>Leukemia | 2.5                   |

## **Mechanism of Action: DNA Damage and Apoptosis**

The primary mechanism of action of **Anticancer Agent 110** is the induction of DNA damage, which triggers the intrinsic apoptotic pathway. This leads to cell cycle arrest and programmed cell death. The proposed signaling cascade is depicted in the diagram below.





Click to download full resolution via product page

Caption: Proposed signaling pathway of Anticancer Agent 110-induced apoptosis.

# **Experimental Protocols**

Detailed methodologies for key experiments are provided below. While specific protocols for **Anticancer Agent 110** are not extensively published, the following are standard and recommended procedures for its evaluation.

## **Synthesis of Anticancer Agent 110**

A specific, detailed synthesis protocol for 4-(4-fluorophenyl)-5-(4-methyl-1H-imidazol-1-yl)-N-(thiazol-2-yl)pyrimidin-2-amine is not readily available in the public domain. However, the synthesis of similar N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines has been described in the literature and generally involves a multi-step process. A plausible synthetic route could involve the condensation of a substituted pyrimidine core with the appropriate amine-containing thiazole and imidazole moieties. Researchers should refer to literature on the synthesis of related pyrimidine derivatives for methodological guidance.[1][2][3][4]

## In Vitro Cell Viability Assay (MTT Assay)

This protocol is designed to determine the IC<sub>50</sub> value of **Anticancer Agent 110**.





Click to download full resolution via product page

Caption: Workflow for determining IC50 using the MTT assay.

Materials:



- Cancer cell line of interest
- Complete culture medium
- 96-well plates
- Anticancer Agent 110 (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- Microplate reader

#### Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Prepare serial dilutions of **Anticancer Agent 110** in culture medium.
- Replace the medium in the wells with the drug-containing medium and incubate for the desired period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
- Add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 100  $\mu L$  of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> value using appropriate software.

## **Apoptosis Assay (Annexin V-FITC/PI Staining)**

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.



#### Materials:

- Cancer cell line of interest
- 6-well plates
- Anticancer Agent 110
- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

#### Procedure:

- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat cells with **Anticancer Agent 110** at various concentrations for the desired time.
- Harvest the cells (including floating cells) and wash with cold PBS.
- Resuspend the cells in 1X Annexin V binding buffer.
- Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[5]
- Analyze the stained cells by flow cytometry within one hour.

## **Western Blot Analysis for Apoptosis Markers**

This protocol is for detecting changes in the expression of key apoptosis-related proteins.





Click to download full resolution via product page

Caption: General workflow for Western blot analysis.[6]



#### Procedure:

- Treat cells with Anticancer Agent 110 and a vehicle control.
- Lyse the cells and quantify the protein concentration.[7]
- Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and incubate with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax).
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

## **Cell Cycle Analysis**

This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the cell cycle distribution.

#### Procedure:

- Treat cells with Anticancer Agent 110.
- Harvest and fix the cells in cold 70% ethanol.[10]
- Wash the cells and resuspend them in a staining solution containing PI and RNase A.
- Incubate in the dark for 30 minutes.
- Analyze the cell cycle distribution using a flow cytometer.[5]

## In Vivo Antitumor Activity (Xenograft Model)

A standardized protocol for in vivo studies of pyrimidine-based anticancer agents is outlined below.[11][12]

#### Procedure:



- Implant human cancer cells (e.g., a CGL cell line) subcutaneously into immunodeficient mice.[13]
- Allow tumors to reach a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Randomize mice into control and treatment groups.
- Administer Anticancer Agent 110 (formulated in a suitable vehicle) via an appropriate route (e.g., intraperitoneal or oral).
- Monitor tumor growth and the body weight of the mice regularly.[14]
- At the end of the study, euthanize the mice and excise the tumors for further analysis.

## Conclusion

Anticancer Agent 110 (CAS 887349-03-3) is a promising cytotoxic compound that warrants further investigation. Its mechanism of action, centered on DNA damage and apoptosis induction, makes it a candidate for development against hematological malignancies and potentially other cancers. The experimental protocols provided in this guide offer a framework for researchers to further elucidate its therapeutic potential and mechanism of action. Further studies are needed to establish a detailed synthesis protocol, and to conduct comprehensive preclinical and clinical evaluations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 3. Research Journal of Chemical Sciences: Synthesis and Biological activity of 4-(3-bromophenyl)-N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives ISCA [isca.me]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Anticancer efficacies of arsenic disulfide through apoptosis induction, cell cycle arrest, and pro-survival signal inhibition in human breast cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Apoptosis western blot guide | Abcam [abcam.com]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. benchchem.com [benchchem.com]
- 12. Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. ["Anticancer agent 110" CAS number 887349-03-3 properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2750918#anticancer-agent-110-cas-number-887349-03-3-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com